

Application Notes and Protocols: Live-Cell Imaging of Paxillin Dynamics

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Compound of Interest

Compound Name: **Paxillin**

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These application notes provide a comprehensive guide to visualizing and quantifying the dynamic behavior of **paxillin** in living cells. **Paxillin** is a crucial scaffolding protein found at focal adhesions, playing a pivotal role in cell adhesion, migration, and signaling.[\[1\]](#)[\[2\]](#)[\[3\]](#) Understanding its dynamics is essential for research in cancer biology, wound healing, and developmental biology.

Introduction to Paxillin Dynamics

Paxillin acts as a critical signaling hub, recruiting a multitude of structural and signaling proteins to focal adhesions.[\[1\]](#) Its dynamic recruitment to and dissociation from these structures are tightly regulated and are fundamental to the processes of cell migration and invasion. Live-cell imaging techniques, particularly those utilizing fluorescent protein fusions of **paxillin**, have become indispensable tools for dissecting the spatiotemporal regulation of these processes.[\[3\]](#) [\[4\]](#)

The turnover of **paxillin** at focal adhesions, a key parameter in understanding cell motility, is governed by a complex interplay of protein-protein interactions and post-translational modifications, most notably phosphorylation.[\[5\]](#) For instance, phosphorylation of **paxillin** at tyrosines 31 and 118 by Focal Adhesion Kinase (FAK) and Src family kinases is a critical event that regulates focal adhesion disassembly.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters of **paxillin** dynamics derived from live-cell imaging studies. These values can serve as a baseline for comparison in various experimental settings.

Table 1: **Paxillin** Turnover Rates in Focal Adhesions

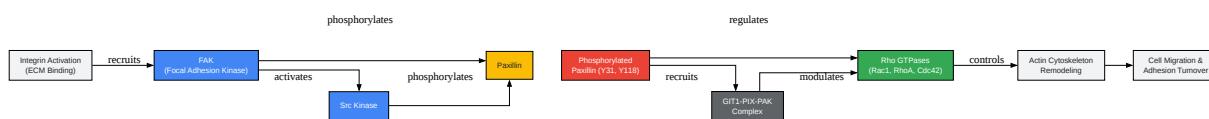
Cell Type	Method	Parameter	Value	Reference
NIH 3T3 Fibroblasts	TIRF	Mean Assembly Rate	$0.031 \pm 0.023 \text{ min}^{-1}$	[8]
NIH 3T3 Fibroblasts	TIRF	Mean Disassembly Rate	$0.020 \pm 0.014 \text{ min}^{-1}$	[8]
CHO-K1	TIRF	Assembly Half-Life (S273D)	$20 \pm 1 \text{ s}$	[9]
CHO-K1	TIRF	Disassembly Half-Life (S273D)	$30 \pm 2 \text{ s}$	[9]
ZMEL Melanoma (in vivo)	Timelapse	Assembly Rate	Significantly faster than in vitro	[10]
ZMEL Melanoma (in vivo)	Timelapse	Disassembly Rate	Significantly slower than in vitro	[10]

Table 2: Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss after Photoactivation (FLAP) Data for **Paxillin** and Other Focal Adhesion Proteins

Protein	Cell Type	Method	Half-maximal recovery time (t ^{1/2})	Reference
Paxillin	Various	FRAP	15.7 s	[11]
FAK	Various	FRAP	9.9 s	[11]
Vinculin	Various	FRAP	39.8 s	[11]
Talin	Various	FRAP	49.4 s	[11]
Tensin1	Various	FRAP	59.0 s	[11]
Zyxin	Various	FRAP	9.4 s	[11]
Paxillin	Various	FLAP	Similar to FRAP	[11]
FAK	Various	FLAP	Similar to FRAP	[11]
Vinculin	Various	FLAP	Similar to FRAP	[11]
Talin	Various	FLAP	Similar to FRAP	[11]

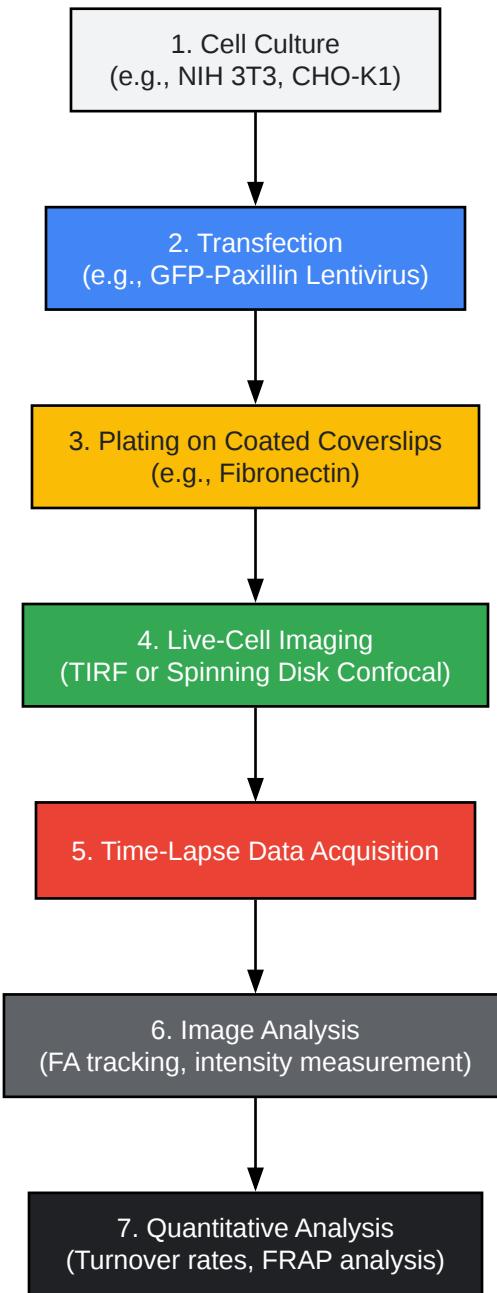
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams illustrate key **paxillin**-related signaling pathways and a typical live-cell imaging workflow.



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Caption: **Paxillin** signaling cascade in cell migration.



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Caption: Workflow for live-cell imaging of **paxillin**.

Experimental Protocols

Protocol 1: Preparation of Cells for Live-Cell Imaging of Paxillin

This protocol details the steps for culturing and transfecting cells with a fluorescently tagged **paxillin** construct.

Materials:

- Cell line of choice (e.g., NIH 3T3 fibroblasts, CHO-K1 cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Lentiviral particles containing a fluorescently tagged **paxillin** construct (e.g., GFP-**Paxillin** or mCherry-**Paxillin**)[3][12]
- Polybrene
- Fibronectin-coated glass coverslips or imaging dishes
- Imaging medium (e.g., CO2-independent medium)

Procedure:

- Cell Culture: Maintain the chosen cell line in complete culture medium in a humidified incubator at 37°C and 5% CO2. Ensure cells are at a low passage number for optimal health and behavior.[12]
- Transfection/Transduction:
 - Plate cells to be subconfluent on the day of transduction.
 - Add lentiviral particles encoding the fluorescently-tagged **paxillin** to the culture medium at a suitable multiplicity of infection (MOI). Add Polybrene to enhance transduction efficiency.
 - Incubate for 12-24 hours, then replace the virus-containing medium with fresh complete culture medium.

- Allow cells to express the fluorescent protein for 48-72 hours. If the vector contains a selection marker, apply the appropriate antibiotic to generate a stable cell line.[8]
- Plating for Imaging:
 - Coat glass coverslips or imaging dishes with 5 µg/mL fibronectin for at least 30 minutes at 37°C.[8]
 - Trypsinize the stably expressing cells and plate them onto the fibronectin-coated surfaces at a subconfluent density.
 - Allow cells to adhere and spread for at least 2-3 hours before imaging.[8]
- Preparation for Imaging:
 - Just before imaging, replace the complete culture medium with pre-warmed imaging medium.
 - Mount the coverslip or dish onto the microscope stage equipped with an environmental chamber to maintain 37°C and, if necessary, 5% CO₂.

Protocol 2: Live-Cell Imaging and Data Acquisition using TIRF Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for imaging focal adhesions due to its ability to selectively excite fluorophores near the coverslip, resulting in high signal-to-noise ratios.[8]

Materials:

- Prepared cells expressing fluorescently-tagged **paxillin** on coverslips
- Inverted microscope equipped with a TIRF illuminator, a high numerical aperture objective (e.g., 60x or 100x, NA ≥ 1.45), an EMCCD or sCMOS camera, and appropriate laser lines (e.g., 488 nm for GFP).[8][13]
- Image acquisition software (e.g., MetaMorph, ImageJ/Fiji)

Procedure:

- Microscope Setup:
 - Power on the microscope, laser sources, and camera.
 - Place the sample on the microscope stage and bring the cells into focus.
- TIRF Illumination:
 - Switch to TIRF illumination and adjust the angle of the laser beam to achieve total internal reflection. This is typically observed as a transition from uniform fluorescence to a spatially restricted, high-contrast image of structures at the cell-substrate interface.
- Image Acquisition:
 - Select an appropriate field of view containing migrating cells with clearly visible focal adhesions.
 - Set the imaging parameters:
 - Exposure Time: Use a short exposure time (e.g., 100-400 ms) to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.[12]
 - Time Interval: Acquire images at intervals appropriate for the dynamics of interest. For focal adhesion turnover, intervals of 1-5 minutes are common, while for faster processes like protein recruitment, intervals of a few seconds may be necessary.[9][13]
 - Duration: Acquire time-lapse sequences for a duration sufficient to capture the entire lifecycle of focal adhesions (e.g., 30-60 minutes).
- Data Storage: Save the time-lapse image series in a suitable format for subsequent analysis.

Protocol 3: Quantitative Analysis of Paxillin Dynamics

This protocol outlines the basic steps for analyzing time-lapse image data to quantify focal adhesion turnover.

Materials:

- Time-lapse image series of fluorescently-tagged **paxillin**
- Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like MetaMorph)

Procedure:

- Image Pre-processing:
 - Correct for any background fluorescence and photobleaching if necessary.
- Focal Adhesion Tracking:
 - Use the software's tracking tools to identify and follow individual focal adhesions over time. This typically involves segmenting the adhesions in each frame and then linking them between frames.[\[8\]](#)
- Measurement of Focal Adhesion Properties:
 - For each tracked focal adhesion, extract quantitative data such as:
 - Intensity: Measure the mean or integrated fluorescence intensity within the focal adhesion region of interest (ROI) at each time point.[\[12\]](#)
 - Size and Shape: Measure the area and other morphological parameters.
- Calculation of Turnover Rates:
 - Plot the fluorescence intensity of an individual focal adhesion over time.
 - The assembly phase is characterized by an increase in intensity, and the disassembly phase by a decrease.
 - Fit these phases to appropriate models (e.g., linear or exponential) to calculate the assembly and disassembly rates. The lifetime of the focal adhesion can be determined from the duration it is visible.[\[8\]](#)[\[10\]](#)

- FRAP Analysis (if applicable):
 - For FRAP experiments, after photobleaching a region of interest within a focal adhesion, measure the fluorescence recovery over time.
 - Fit the recovery curve to a suitable mathematical model to determine the mobile fraction and the half-maximal recovery time ($t_{1/2}$), which is inversely related to the rate of protein exchange.[14][15]

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